Cas no 5704-03-0 (Testosterone phenylacetate)

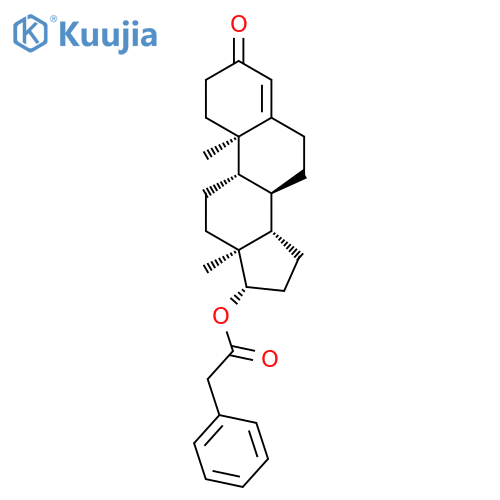

Testosterone phenylacetate structure

商品名:Testosterone phenylacetate

Testosterone phenylacetate 化学的及び物理的性質

名前と識別子

-

- Testosterone phenylacetate

- Testosterone phenylacetate [USAN]

- Androst-4-en-3-one, 17-((phenylacetyl)oxy)-

- A831288

- CHEMBL1697796

- D06086

- O-Phenylacetyl-testosteron

- SureCN547375

- Testosterone phenylacetate (USAN)

- UNII-WAD1QAK81D

- AKOS040758202

- 5704-03-0

- 2-phenylacetic acid [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] ester

- Testosterone 17-Phenylacetate

- [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-phenylacetate

- Q27292526

- 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-propionicacid

- WAD1QAK81D

- SCHEMBL547375

- DTXSID80972519

- (9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl 2-phenylacetate

- [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-phenylethanoate

-

- インチ: InChI=1S/C27H34O3/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)30-25(29)16-18-6-4-3-5-7-18/h3-7,17,21-24H,8-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1

- InChIKey: WIJSFCWRMNIREB-ZLQWOROUSA-N

- ほほえんだ: C1C=CC(CC(O[C@H]2CC[C@H]3[C@@H]4CCC5=CC(CC[C@]5(C)[C@H]4CC[C@]23C)=O)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 406.25079494g/mol

- どういたいしつりょう: 406.25079494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 732

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

- 密度みつど: 1.0140 (rough estimate)

- ふってん: 487.61°C (rough estimate)

- 屈折率: 1.5460 (estimate)

Testosterone phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-105590-10mg |

Testosterone phenylacetate |

5704-03-0 | 98.28% | 10mg |

¥3000 | 2022-08-30 | |

| MedChemExpress | HY-105590-25mg |

Testosterone phenylacetate |

5704-03-0 | 98.28% | 25mg |

¥6500 | 2022-08-30 | |

| MedChemExpress | HY-105590-50mg |

Testosterone phenylacetate |

5704-03-0 | 98.28% | 50mg |

¥9500 | 2022-08-30 | |

| MedChemExpress | HY-105590-5mg |

Testosterone phenylacetate |

5704-03-0 | 98.28% | 5mg |

¥1800 | 2022-08-30 |

Testosterone phenylacetate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

5704-03-0 (Testosterone phenylacetate) 関連製品

- 1255-49-8(Testosterone phenylpropionate)

- 33998-26-4(Cholesterol Phenylacetate)

- 62-90-8(Nandrolone phenylpropionate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬